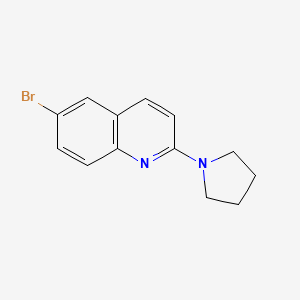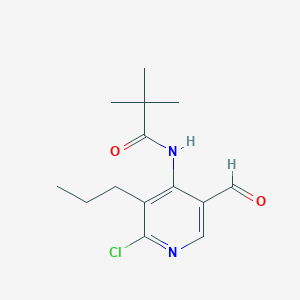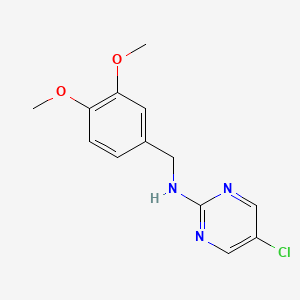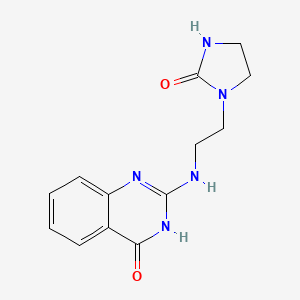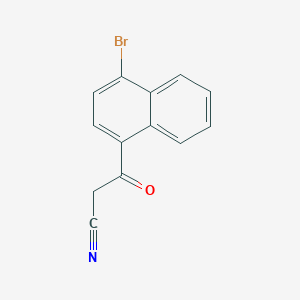![molecular formula C16H11N3O2 B11846186 6-Quinolinamine, N-[(3-nitrophenyl)methylene]- CAS No. 84922-42-9](/img/structure/B11846186.png)
6-Quinolinamine, N-[(3-nitrophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Quinolinamine, N-[(3-nitrophenyl)methylene]- is a chemical compound with the molecular formula C16H11N3O2 and a molecular weight of 277.282 g/mol . This compound is known for its unique structure, which includes a quinoline ring and a nitrophenyl group connected through a methylene bridge. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 6-Quinolinamine, N-[(3-nitrophenyl)methylene]- typically involves the condensation of 6-quinolylamine with aromatic and heteroaromatic aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Quinolinamine, N-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
6-Quinolinamine, N-[(3-nitrophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Quinolinamine, N-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the nitrophenyl group may interact with cellular proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
6-Quinolinamine, N-[(3-nitrophenyl)methylene]- can be compared with other similar compounds, such as:
6-Aminoquinoline: This compound has a similar quinoline ring but lacks the nitrophenyl group, making it less versatile in certain chemical reactions.
Quinoline N-oxides: These compounds are oxidized derivatives of quinoline and have different chemical and biological properties.
Aryl(hetaryl)methylene-6-quinolylamines: These compounds are synthesized by condensation of 6-quinolylamine with various aldehydes and have diverse applications in research and industry.
The uniqueness of 6-Quinolinamine, N-[(3-nitrophenyl)methylene]- lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit various biological activities.
Eigenschaften
CAS-Nummer |
84922-42-9 |
|---|---|
Molekularformel |
C16H11N3O2 |
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)-N-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H11N3O2/c20-19(21)15-5-1-3-12(9-15)11-18-14-6-7-16-13(10-14)4-2-8-17-16/h1-11H |
InChI-Schlüssel |
ULXKPFPPKHPTAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




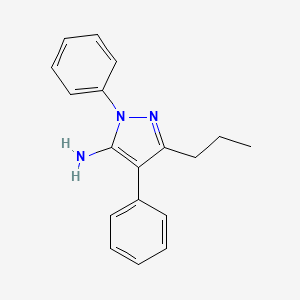


![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)

